molecular formula C7H10ClN3O2 B15317856 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride

Cat. No.: B15317856
M. Wt: 203.62 g/mol
InChI Key: CTEXQQTZQJFVAC-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyridine derivative featuring a bicyclic structure with a fused pyrazole and pyridine ring system. The compound is typically synthesized via cyclization reactions involving substituted pyrazoles and pyridine precursors, as described in for related derivatives.

Properties

Molecular Formula

C7H10ClN3O2

Molecular Weight

203.62 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H9N3O2.ClH/c11-7(12)5-1-4-3-9-10-6(4)8-2-5;/h3,5H,1-2H2,(H,11,12)(H2,8,9,10);1H

InChI Key

CTEXQQTZQJFVAC-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=NN2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Carboxylic Acid Functionalization Reactions

The carboxylic acid group at position 5 participates in classic acid-base and nucleophilic acyl substitution reactions:

Reaction Type Conditions Product References
EsterificationEthanol/H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>), refluxEthyl pyrazolo-pyridine-5-carboxylate
AmidationThionyl chloride (SOCl<sub>2</sub>), followed by amine couplingPyrazolo-pyridine-5-carboxamide
  • Key Insight : Ester derivatives are precursors for further functionalization, while amides enhance bioavailability in pharmacological applications .

Heterocyclic Ring Modifications

The pyrazolo[3,4-b]pyridine core undergoes electrophilic and nucleophilic substitutions, particularly at positions 3 and 4:

Electrophilic Aromatic Substitution

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 4, yielding 4-nitro derivatives .

  • Halogenation : POCl<sub>3</sub> or PCl<sub>5</sub> facilitates chlorination at position 4 under mild conditions (80–110°C, solvent-free) .

Nucleophilic Substitution

  • Amination : Reacts with hydrazines or primary amines at position 3 in polar aprotic solvents (e.g., DMF) .

Cyclocondensation Reactions

The compound serves as a building block in multi-component reactions:

Reaction Partners Product Yield
Gould–Jacobs cyclizationDiethyl 2-(ethoxymethylene)malonate4-Chloro-pyrazolo[3,4-b]pyridine derivatives80–96%
Hantzsch-type synthesisβ-Keto estersDihydropyridine-fused analogs65–78%
  • Mechanistic Note : Cyclization often involves enol ether intermediates and spontaneous oxidation by atmospheric O<sub>2</sub> to aromatize the pyridine ring .

Salt Formation and pH-Dependent Reactivity

As a hydrochloride salt, the compound exhibits pH-sensitive behavior:

  • Deprotonation : Neutralization with NaOH releases the free carboxylic acid, increasing solubility in polar solvents .

  • Coordination Chemistry : The pyridine nitrogen participates in metal-ligand bonding, forming complexes with transition metals (e.g., Zn<sup>2+</sup>, Cu<sup>2+</sup>) .

Oxidation and Reduction

  • Oxidation : MnO<sub>2</sub> or KMnO<sub>4</sub> oxidizes saturated C–H bonds in the tetrahydro-pyridine ring to ketones.

  • Reduction : NaBH<sub>4</sub> selectively reduces carbonyl groups in derivatives while preserving the heterocyclic core .

Scientific Research Applications

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential as a biochemical probe.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interact with receptors on cell surfaces, modulating signal transduction pathways involved in cell proliferation and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Structure/Position Molecular Formula CAS Number Key Properties
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride (Target) Pyrazolo[3,4-b]pyridine, C-5 C₇H₁₀ClN₃O₂* Not explicitly listed Likely high polarity due to carboxylic acid and hydrochloride; potential biological activity
1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-5-carboxylic acid dihydrochloride Pyrazolo[3,4-c]pyridine, C-5 C₇H₁₁Cl₂N₃O₂ EN300-743852 Structural isomerism at ring junction; higher molecular weight (240.09 g/mol)
1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride Pyrazolo[3,4-b]pyridine, C-3 C₇H₁₀ClN₃O₂ 137248095 Carboxylic acid at C-3 instead of C-5; distinct reactivity in derivatization
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride Ester functional group C₉H₁₄ClN₃O₂ 1171539-58-4 Ethyl ester instead of carboxylic acid; reduced polarity, enhanced lipophilicity
4-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Ethyl ester) Chloro substituent at C-4 C₉H₈ClN₃O₂ 50476-72-7 Chlorine atom increases steric hindrance; alters electronic properties

Notes:

  • Structural isomerism : The [3,4-b] vs. [3,4-c] ring junction (e.g., vs. 5) significantly impacts molecular geometry and binding interactions in biological systems.
  • Functional group positioning : Carboxylic acid placement (C-3 vs. C-5) alters hydrogen-bonding capacity and acidity, influencing solubility and target affinity .
  • Synthetic routes: Pyrazolo[3,4-b]pyridines are often synthesized via FeCl₃·6H₂O-catalyzed cyclization of aldehydes and aminopyrazoles (), whereas [3,4-c] analogs may require different catalysts or conditions.
  • Safety profiles : The 3-carboxylic acid variant (CAS 137248095) has hazards including skin/eye irritation (H315, H319) and respiratory sensitization (H335) , whereas esterified derivatives (e.g., ethyl esters) may exhibit lower acute toxicity due to reduced reactivity.

Key Research Findings

  • Synthetic challenges : Derivatives with trifluoromethyl or cyclopropyl groups () are often discontinued due to instability or complex synthesis, highlighting the importance of substituent selection in pyrazolo-pyridine chemistry.
  • Spectroscopic characterization : NMR data (e.g., 1H and 13C) for related compounds () confirm regioselectivity in cyclization reactions, critical for ensuring positional purity in the target compound.
  • Biological relevance : Pyrazolo-pyridine cores are explored as kinase inhibitors or antiviral agents, with carboxylate salts improving bioavailability compared to neutral esters .

Biological Activity

1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and as an inhibitor of various kinases. This article provides a comprehensive overview of its biological activity based on recent research findings.

  • IUPAC Name : 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride
  • Molecular Formula : C₇H₉N₃O₂·ClH
  • Molecular Weight : 203.63 g/mol
  • CAS Number : 2580199-53-5

The biological activity of this compound primarily revolves around its ability to inhibit specific kinases that are crucial in cancer cell proliferation and survival. Notably, it has shown promise as an inhibitor of:

  • TBK1 (TANK-binding kinase 1) : A key regulator in the immune response and inflammation.
  • TRK (Tropomyosin receptor kinases) : Involved in cell growth and differentiation.

Biological Activity Overview

  • Inhibition of TBK1 :
    • A study identified derivatives of pyrazolo[3,4-b]pyridine that act as potent TBK1 inhibitors. One notable compound demonstrated an IC₅₀ value of 0.2 nM, indicating strong inhibitory activity against TBK1. This inhibition resulted in decreased expression of downstream interferon signaling genes in immune cells .
  • Anticancer Properties :
    • Research has shown that certain derivatives exhibit significant antiproliferative effects on various cancer cell lines including A172, U87MG (glioblastoma), A375 (melanoma), and Panc0504 (pancreatic cancer) with micromolar IC₅₀ values. These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
  • TRK Inhibition :
    • Another study synthesized several pyrazolo[3,4-b]pyridine derivatives evaluated for their TRK inhibitory activity. One derivative was noted to have an IC₅₀ value of 56 nM against TRKA and showed selective inhibition against cancer cell lines such as MCF-7 (breast cancer) and Km-12 (colon cancer) .

Structure-Activity Relationship (SAR)

The effectiveness of these compounds is often linked to their structural modifications. For instance:

  • Substitutions at specific positions on the pyrazolo[3,4-b]pyridine scaffold significantly enhance their biological activity.
  • The presence of functional groups such as hydroxyl or phenyl groups can increase potency against specific targets like CDK2 and CDK9, which are critical in regulating the cell cycle and apoptosis .

Summary of Case Studies

CompoundTargetIC₅₀ ValueCell Lines TestedNotes
Compound 15yTBK10.2 nMTHP-1, RAW264.7Strong inhibitor; affects IFN signaling
Compound C03TRKA56 nMMCF-7, Km-12Selective activity; potential for further development
Compound 14gCDK2/CDK9Not specifiedHela, MCF7, HCT-116Induces apoptosis; good safety profile

Q & A

Q. What are the established synthetic routes for 1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride?

The compound is typically synthesized via cyclocondensation reactions using substituted pyrazole precursors and pyridine derivatives. A common method involves:

  • Step 1 : Cyclization of a β-keto ester with hydrazine derivatives to form the pyrazole ring.
  • Step 2 : Ring closure with a pyridine-building reagent (e.g., ammonium acetate or malononitrile) under reflux in acetic acid.
  • Step 3 : Hydrochloride salt formation via treatment with HCl in ethanol or methanol . Yields range from 45% to 70%, depending on reaction optimization (e.g., solvent polarity, temperature).

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base, which is critical for biological assays. Stability studies indicate the compound remains intact in pH 2–7 buffers for >24 hours but degrades in alkaline conditions (pH >9) due to deprotonation of the pyridine nitrogen .

Q. What spectroscopic methods are recommended for structural characterization?

  • ¹H/¹³C NMR : Key signals include δ 2.5–3.2 ppm (multiplet for saturated pyridine hydrogens) and δ 8.1–8.5 ppm (pyrazole protons). Carboxylic acid protons appear as broad singlets near δ 12–13 ppm .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and 2500–3000 cm⁻¹ (N-H⁺ stretch from hydrochloride) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 240.09 (calculated for C₇H₁₁ClN₃O₂) .

Q. What are the recommended storage conditions?

Store at –20°C in airtight containers under inert gas (argon or nitrogen) to prevent hygroscopic degradation. Purity should be verified via HPLC (C18 column, acetonitrile/water + 0.1% TFA) before use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer ionic strength.
  • Protein Source : Recombinant vs. native enzyme purity (≥90% recommended). Mitigation strategies include standardizing protocols (e.g., Eurofins Panlabs Kinase Profiler) and using orthogonal assays (SPR vs. fluorescence polarization) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance plasma half-life.
  • Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) improves membrane permeability, with in vivo hydrolysis restoring the active form .
  • Dosing : Intraperitoneal administration in murine models shows 80% bioavailability vs. 30% for oral .

Q. How does substitution at the pyridine or pyrazole ring affect structure-activity relationships (SAR)?

  • Pyridine C-5 Position : Electron-withdrawing groups (e.g., -Cl, -CN) enhance target binding affinity by 3–5 fold.
  • Pyrazole N-1 Position : Methyl or ethyl groups reduce metabolic clearance by blocking CYP3A4 oxidation .
  • Hydrogen Bonding : The carboxylic acid at C-5 is critical for interactions with lysine residues in kinase active sites .

Q. What analytical methods detect trace impurities in bulk synthesis?

  • HPLC-MS : Quantifies residual solvents (e.g., DMF <500 ppm) and byproducts (e.g., uncyclized intermediates).
  • Elemental Analysis : Confirms Cl⁻ content (theoretical 14.7% for hydrochloride salt) .
  • XRD : Identifies polymorphic forms, which can affect dissolution rates .

Q. What computational tools predict off-target interactions?

  • Molecular Docking (AutoDock Vina) : Screens against kinase homology models (e.g., PDB 3POZ) to prioritize targets.
  • Pharmacophore Mapping (MOE) : Aligns with ATP-binding pockets of CDK2 or Aurora B .
  • MD Simulations (GROMACS) : Assesses binding stability over 100-ns trajectories .

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